molecular formula C10H19N5O B051717 Prometon CAS No. 1610-18-0

Prometon

Cat. No. B051717
CAS RN: 1610-18-0
M. Wt: 225.29 g/mol
InChI Key: ISEUFVQQFVOBCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Prometon and similar compounds involves complex chemical reactions, often explored within the context of process synthesis in chemical engineering. Process synthesis is critical in selecting the component parts and interconnecting them to create a flowsheet, a fundamental step in designing chemical processes. This area has seen rapid growth, with literature covering chemical reaction paths, separation systems, heat exchanger networks, complete flowsheets, and control systems. Significant insights have been developed for the design of heat exchanger networks and the synthesis of separation systems based on nearly ideal distillation technology. These insights are crucial for understanding the synthesis of complex organic molecules, including Prometon (Nishida, Stephanopoulos, & Westerberg, 1981).

Molecular Structure Analysis

Understanding the molecular structure of Prometon is essential for analyzing its chemical behavior and reactions. The molecular structure analysis involves examining the arrangement of atoms within the molecule and how this structure influences its chemical properties and reactivity. While specific studies on Prometon's molecular structure are not directly cited here, the methodologies used in molecular structure analysis, such as X-ray crystallography and homology modeling, provide valuable insights into the functional and mechanistic roles of various amino acid substitutions observed among enzymes and compounds, which is relevant for understanding Prometon's structure (Austin & Noel, 2003).

Chemical Reactions and Properties

The chemical properties of Prometon, including its reactivity and the types of chemical reactions it undergoes, are integral to its application and effectiveness. The review of on-surface synthesis provides insights into controlling chemical coupling reactions on surfaces, which could be relevant to understanding how Prometon reacts under different conditions (Clair & de Oteyza, 2019). Moreover, the synthesis and application of nanoparticles, including their antimicrobial activities, offer a perspective on the potential uses and reactivity of Prometon in various environments (Sharma, Yngard, & Lin, 2009).

Physical Properties Analysis

The physical properties of Prometon, such as solubility, melting point, and boiling point, are crucial for its application in various industrial and biochemical processes. While the articles cited do not directly address Prometon's physical properties, the methodologies and analyses presented are applicable for characterizing such properties. Understanding these physical properties is essential for determining Prometon's behavior in different phases and conditions, which is crucial for its synthesis and application.

Chemical Properties Analysis

Analyzing the chemical properties of Prometon involves understanding its reactivity, stability, and interactions with other compounds. The literature on the synthesis and activities of nanoparticles, including their interaction with biological molecules, provides a foundation for exploring Prometon's chemical properties, especially in biological and environmental contexts (Sharma, Yngard, & Lin, 2009).

Scientific Research Applications

  • Occurrence in the Environment : Prometon is commonly detected in surface water and groundwater, especially in urban areas. It's frequently found due to its use practices and environmental behavior, often compared to atrazine, another triazine herbicide (Capel et al., 1999).

  • Endocrine Disruption Studies : A study using in vitro bioassays and a 21-day fathead minnow reproduction assay showed that prometon might cause subtle endocrine and reproductive effects in fathead minnows, though no clear mechanism of action was observed (Villeneuve et al., 2006).

  • Identification in Groundwater : Prometon and its transformation products were identified in groundwater samples using high-resolution chromatography and mass spectrometry, highlighting its prevalence in environmental samples (Fernández-Ramos et al., 2014).

  • Soil Toxicity Studies : The method of applying prometon to soil significantly affects its phytotoxicity, as studied in white mustard. Different application methods resulted in varying levels of phytotoxicity (Ostrowski & Hance, 1973).

  • Photocatalytic Degradation Research : Research on the photocatalytic degradation of s-triazine herbicides, including prometon, under simulated solar light, identified cyanuric acid as the final degradation product, providing insights into environmental degradation mechanisms (Pelizzetti et al., 1990).

  • Advanced Extraction Techniques : Studies on the extraction and preconcentration of prometon from aqueous media using advanced techniques like online solid-phase extraction provide insights into monitoring and analysis methodologies (Torabizadeh et al., 2021).

  • Degradation Mechanism and Kinetics : Investigations into the degradation mechanisms and kinetics of prometon, particularly in enhancing ozonation processes, provide valuable information on water treatment and decontamination strategies (Qin et al., 2019).

  • Environmental Persistence : Studies on the persistence of prometon in semi-arid conditions show its impact on crops and soil, with implications for agricultural practices and environmental safety (Chivinge & Mpofu, 1990).

  • Interaction with Soil Colloids : Research on the adsorption of prometon on soil colloids using zeta potential measurements provides insights into its environmental mobility and potential impact on soil health (Hu Xiao-jie, 2003).

Safety And Hazards

Prometon is classified as acutely toxic and can cause skin and eye irritation. It may also cause respiratory irritation. It is hazardous to the aquatic environment and has long-term effects .

properties

IUPAC Name

6-methoxy-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
Source PubChem
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InChI

InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)
Source PubChem
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InChI Key

ISEUFVQQFVOBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)OC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6022341
Record name Prometon
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Molecular Weight

225.29 g/mol
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Physical Description

Colorless or white solid; [HSDB]
Record name Prometon
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Solubility

READILY SOL IN CHLOROFORM, 150 g/L octan-1-ol, In benzene >250, methanol, acetone >500, dichloromethane 350, toluene 250 (all in g/L, 20 °C)., Organic solvents g/100 mL at 20 °C: n-hexane 1.2, methanol 60, cycylohexane 4.9, n-octanol 26, For more Solubility (Complete) data for PROMETON (6 total), please visit the HSDB record page.
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Density

1.088 at 20 °C (units not specified)
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Vapor Pressure

0.0000023 [mmHg], 2.3X10-6 mm Hg at 20 °C
Record name Prometon
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Mechanism of Action

In analyzing whether the triazines share a common mechanism of toxicity, /the EPA Office of Pesticide Programs/ OPP first examined the pesticides, atrazine, simazine, and cyanazine for inclusion in the initial common mechanism group. ... Toxicologically, the pesticides are positive for mammary gland tumors in female Sprague-Dawley (SD) rats, and atrazine and simazine have data suggesting that they interfere with the pituitary luteinizing hormone (LH) pre-ovulatory surge. OPP then examined whether any other 1,3,5-triazines or other pesticides or metabolites containing s-triazine rings shared these characteristics. A subset of eight pesticides containing the triazine moiety -- atrazine, simazine, propazine, cyanazine, terbutylazine, terbumeton, terbutryn, tribenuron methyl (Express) -- from this larger group were found to cause the similar toxic effect of inducing mammary gland tumors in only female rats but not male rats or both sexes of mice. Several triazine-containing pesticides do not cause that carcinogenic profile -- ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, and DPXM6316 (Harmony). It should be pointed out that there is no known common mechanism of toxicity to group ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, or DPX-M6316 (Harmony) with the other eight pesticides., Simazine, as well as other triazines, appears to act on metabolism of plant hormones, particularly plant growth regulation hormones. This conclusion results from studies in which triazines (including simazine), when applied at low rates, resulted in more vigorous and healthy plants than controls, yet at higher rates of application, resulted in growth inhibition. /Simazine & other triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation & sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/
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Impurities

SAMPLES OF 2-METHOXY-4,6-BIS(ISOPROPYLAMINO)-1,3,5-TRIAZINE WERE SCREENED FOR VOLATILE NITROSAMINE CONTAMINATION & NO NITROSAMINE WAS DETECTED OVER 1 PPM.
Record name PROMETON
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Product Name

Prometon

Color/Form

Colorless powder, White, crystalline, Crystalline solid

CAS RN

1610-18-0
Record name Prometon
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Melting Point

91 to 92 °C
Record name PROMETON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,440
Citations
PD Capel, AMH Spexet, SJ Larson - Environmental science & …, 1999 - ACS Publications
… Prometon has often been detected in surface water and … In recent large-scale studies by the US Geological Survey, prometon … The frequent detection of prometon in the environment is …
Number of citations: 52 pubs.acs.org
Y Li, Z Wang, C Li, F Qi, P Yan, Y Wang, M He… - Chemical Engineering …, 2023 - Elsevier
Herein, hydroxylamine hydrochloride (HA) or ascorbic acid (AA) was utilized to develop the performance of CuBi 2 O 4 activating peroxymonosulfate (PMS) for degradation prometon (…
Number of citations: 1 www.sciencedirect.com
O Borio, BM Gawlik, IR Bellobono, H Muntau - Chemosphere, 1998 - Elsevier
The TiO 2 -mediated photooxidation of prometryn and prometron in aqueous solution by PHOTOPERM ® CPP/313 membranes containing immobilized 30±3 wt.% TiO 2 and by …
Number of citations: 40 www.sciencedirect.com
DL Villeneuve, MB Murphy, MD Kahl… - … and Chemistry: An …, 2006 - Wiley Online Library
… Prometon is one of the most consistently detected herbicides in the US environment. However, no previous assessment of the potential for prometon … to assess whether prometon, atraton…
Number of citations: 22 setac.onlinelibrary.wiley.com
C Fernández-Ramos, I Ferrer, K Mauch… - Science of the total …, 2014 - Elsevier
… for prometon degradation called the “deisopropylprometon to prometon ratio” or the DIP ratio, as an indicator of prometon … Furthermore, these data suggest that prometon is more of an …
Number of citations: 8 www.sciencedirect.com
M Torabizadeh, K Tabar-Heydar… - Journal of …, 2022 - academic.oup.com
… In this study, prometryne and prometon were extracted and … linear dynamic range for prometon and prometryne (0.25–100 … /L were determined for prometon and prometryne, respectively…
Number of citations: 4 academic.oup.com
J OSTROWSKI, RJ Hance - Weed Research, 1973 - Wiley Online Library
The effect of the method of incorporation of prometon into the soil on its phytotoxicity to white mustard was studied in pot experiments. Two groups of method were compared. In the first, …
Number of citations: 2 onlinelibrary.wiley.com
杨炜春, 刘维屏, 马云, 刘惠君 - Acta Pedologica Sinica, 2009 - pedologica.issas.ac.cn
ADSORPTION OF HERBICIDE PROMETRYNE AND PROMETON ON SOILS AND CORRELATION WITH THEIR CHROMAT-OGRAPHIC THERMODYNAMICS …
Number of citations: 4 pedologica.issas.ac.cn
D Terbuthyl, GD Prometon - Threshold - pubs.usgs.gov
Ground-water quality in the approximately 1,000-square-mile Monterey Bay and Salinas Valley study unit was investigated from July through October 2005 as part of the California …
Number of citations: 0 pubs.usgs.gov
T LV - Citeseer
… L for Bromacil, 0.035 pg/L for Simazine, 0.082 pg/L for Hexazinone, 0.031 pg/L for Atrazine, 0.022 pg/L for Diuron, 0.021 pg/L for Nofflurazon, and 0.022 pg/L for Prometon. The reporting …
Number of citations: 2 citeseerx.ist.psu.edu

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